molecular formula C18H17N3O2S B10952516 (6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone

(6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone

Cat. No.: B10952516
M. Wt: 339.4 g/mol
InChI Key: YZDYDOVYBWOBNK-UHFFFAOYSA-N
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Description

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1,4-THIAZINAN-4-YL)METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an isoxazole ring, a pyridine ring, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1,4-THIAZINAN-4-YL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Construction of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Integration of the Thiazinane Ring: The thiazinane ring can be formed through a cyclization reaction involving a thiol and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1,4-THIAZINAN-4-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the rings, facilitated by reagents such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1,4-THIAZINAN-4-YL)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1,4-THIAZINAN-4-YL)METHANONE is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1,4-THIAZINAN-4-YL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1,4-THIAZINAN-4-YL)METHANONE: Unique due to its combination of isoxazole, pyridine, and thiazinane rings.

    (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1,4-THIAZINAN-4-YL)METHANONE: Similar in structure but may differ in functional groups or ring substitutions.

Uniqueness

The uniqueness of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1,4-THIAZINAN-4-YL)METHANONE lies in its specific arrangement of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C18H17N3O2S/c1-12-11-14(18(22)21-7-9-24-10-8-21)15-16(20-23-17(15)19-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3

InChI Key

YZDYDOVYBWOBNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)N4CCSCC4

Origin of Product

United States

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